molecular formula C7H7BrFNO2 B2726578 2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine CAS No. 2580187-45-5

2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine

Cat. No. B2726578
CAS RN: 2580187-45-5
M. Wt: 236.04
InChI Key: SKZFMNSYLPZSCW-UHFFFAOYSA-N
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Description

“2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine” is a chemical compound with the CAS Number: 162271-10-5 . It has a molecular weight of 218.05 . The compound is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and fluorine substituents at the 2nd and 3rd positions respectively, and a methoxymethoxy group at the 5th position .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, brominated and fluorinated pyridines are often used in coupling reactions such as Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.05 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Halogenated Pyridines in Heterocyclic Chemistry

The synthesis and application of halogenated pyridines, such as 2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine, have been widely explored in the field of heterocyclic chemistry. These compounds serve as crucial intermediates in the construction of complex heterocyclic systems due to their reactive halogen substituents, which can undergo various cross-coupling reactions. For instance, the use of bromo- and fluoro-substituted pyridines has been demonstrated in the synthesis of pyridoxaboroles, a novel class of heterocycles that exhibit unique coordination polymers based on nitrogen-boron coordination. This innovative approach utilizes simple halopyridines as starting materials, showcasing the versatility of halogenated pyridines in synthesizing fused heterocyclic systems (I. Steciuk, et al., 2015).

Catalysis and Cross-Coupling Reactions

Halogenated pyridines are pivotal in catalysis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds, essential in organic synthesis and pharmaceutical development. The palladium-catalyzed Suzuki cross-coupling reactions are a prime example, where bromo- and chloro-pyridylboronic acids, including those related to this compound, are coupled with heteroaryl bromides. This methodology has led to the creation of novel heteroarylpyridine derivatives, showcasing the critical role of halogenated pyridines in developing new compounds with potential biological activity (Paul R. Parry, et al., 2002).

Material Science and Polymer Research

In material science and polymer research, halogenated pyridines have been utilized to develop novel polymers with specific electronic properties. For example, pyridine-incorporated polymers exhibit enhanced solubility and interfacial properties, making them suitable for use as cathode interfacial layers in polymer solar cells. Such applications underscore the importance of halogenated pyridines in advancing materials science, leading to more efficient energy conversion technologies and electronic devices (Guiting Chen, et al., 2017).

Mechanism of Action

The mechanism of action of “2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine” is not specified as it is likely used as a building block in the synthesis of more complex molecules.

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-3-fluoro-5-(methoxymethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2/c1-11-4-12-5-2-6(9)7(8)10-3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZFMNSYLPZSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(N=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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